Mequindox

Description

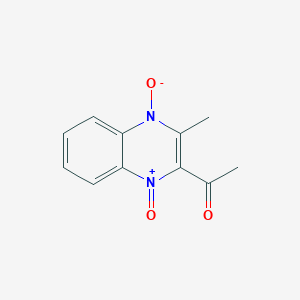

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMCPPBTUATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328049 | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13297-17-1 | |

| Record name | Mequindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mequindox's Mechanism of Action on Bacterial DNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mequindox, a quinoxaline (B1680401) 1,4-di-N-oxide (QdNO) derivative, exerts its antibacterial effects primarily through the induction of oxidative stress, leading to significant DNA damage and the subsequent activation of the bacterial SOS response system. This mechanism disrupts DNA synthesis and ultimately results in bacterial cell death. While direct inhibition of DNA gyrase or topoisomerase IV has not been definitively established for this compound itself, the downstream consequences of oxidative damage to DNA are the core of its bactericidal activity. This guide provides a detailed overview of this mechanism, compiling available data and outlining the experimental protocols used to elucidate its action.

Core Mechanism: Oxidative DNA Damage

The primary mechanism of action for this compound against bacteria is the generation of reactive oxygen species (ROS).[1][2] This leads to a state of oxidative stress within the bacterial cell, causing widespread damage to macromolecules, with DNA being a principal target.[3][4] The N-oxide groups on the quinoxaline ring are crucial for this activity.[2][3]

Generation of Reactive Oxygen Species (ROS)

This compound is bioreduced within the bacterial cell, a process that generates unstable radical intermediates.[2] These intermediates react with molecular oxygen to produce ROS, including superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[2][3] This process is a key initial step in the cascade of events leading to cell death.

DNA Damage

The generated ROS directly attack the bacterial chromosome, causing various forms of DNA damage.[3] This includes single- and double-strand breaks, as well as oxidation of nucleotide bases.[5] The accumulation of this damage is a critical trigger for the subsequent cellular responses.

Cellular Response to this compound-Induced Damage

Induction of the SOS Response

The extensive DNA damage caused by this compound triggers the bacterial SOS response, a global defense mechanism to repair DNA.[2] The SOS response involves the derepression of a suite of genes involved in DNA repair and cell cycle control.[6] Key proteins in this pathway include RecA and LexA. The sustained activation of the SOS response, due to overwhelming DNA damage, can ultimately lead to apoptosis-like death in bacteria.

Potential for Direct Enzymatic Inhibition (Hypothesized)

While the primary mechanism is oxidative damage, the structural similarity of quinoxalines to quinolone antibiotics, which are known inhibitors of DNA gyrase and topoisomerase IV, suggests a potential for direct enzymatic interaction. However, current literature does not provide conclusive evidence or quantitative data (e.g., IC50 values) for direct inhibition of these enzymes by this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Pathway

Caption: this compound action cascade.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for this compound analysis.

Quantitative Data

| Parameter | Compound | Bacterial Strain | Observation | Reference |

| Mechanism | This compound | Various | Induces cellular DNA damage via generation of ROS. | [1] |

| Mechanism | QdNOs (general) | E. coli | Induce SOS response and oxidative stress. | [2] |

| DNA Damage | Cyadox, Olaquindox | C. perfringens, B. hyodysenteriae | Increase in 8-OHdG, degradation of chromosomal DNA. | [3] |

| Cellular Effect | QdNOs (general) | E. coli | Inhibition of DNA synthesis. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and related compounds.

Quantification of Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

-

Bacterial culture (e.g., E. coli)

-

This compound solution of known concentration

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader or flow cytometer

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Load the cells with DCFH-DA to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in PBS and treat with various concentrations of this compound.

-

Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

An untreated control and a positive control (e.g., H₂O₂) should be included.

Assessment of DNA Damage (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Bacterial culture treated with this compound

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat bacterial cells with this compound as described above.

-

Harvest and resuspend a small number of cells in low melting point agarose.

-

Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis solution.

-

Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.

-

Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize and quantify the comet tails using fluorescence microscopy and specialized software. The length and intensity of the tail are proportional to the amount of DNA damage.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This is a general protocol for assessing the inhibition of DNA gyrase. Specific optimization for this compound would be required.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (substrate)

-

ATP

-

Assay buffer (containing Mg²⁺, K⁺, and other cofactors)

-

This compound solution at various concentrations

-

Stop solution/loading dye

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium (B1194527) bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of this compound to the reaction tubes. A known DNA gyrase inhibitor (e.g., novobiocin (B609625) or ciprofloxacin) should be used as a positive control.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Conclusion

The antibacterial action of this compound is a multi-step process initiated by the generation of reactive oxygen species, leading to extensive oxidative DNA damage. This damage overwhelms the bacterial DNA repair systems, including the SOS response, ultimately causing cell death. While the direct targets within the DNA synthesis machinery remain to be fully elucidated, the profound genotoxic effects are the cornerstone of its bactericidal properties. Further research focusing on potential direct interactions with enzymes like DNA gyrase and topoisomerase IV could provide a more complete picture of its mechanism and pave the way for the development of more potent quinoxaline-based antibiotics.

References

- 1. This compound induced cellular DNA damage via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 4. Reactive oxygen species induced oxidative damage to DNA, lipids, and proteins of antibiotic-resistant bacteria by plant-based silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. DNA damage response and cell cycle regulation in bacteria: a twist around the paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Mequindox: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox (MEQ) is a synthetic quinoxaline (B1680401) 1,4-di-N-oxide derivative with established antibacterial properties. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its efficacy against a range of pathogenic bacteria. The document summarizes available quantitative data on its minimum inhibitory concentrations (MICs), outlines the standardized experimental protocols for determining its antibacterial activity, and elucidates its mechanism of action through a detailed signaling pathway. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a member of the quinoxaline-di-N-oxide (QdNOs) class of synthetic antibacterial agents.[1] Historically, it has been utilized in veterinary medicine as a feed additive to prevent and control bacterial infections in livestock.[2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, particularly anaerobes, has made it an effective agent in this context.[1][2] However, concerns regarding its potential genotoxicity and carcinogenicity have led to restrictions on its use in some regions.[3] Understanding the precise antibacterial spectrum and the underlying molecular mechanisms of this compound is crucial for evaluating its therapeutic potential and risks.

Antibacterial Spectrum of this compound

This compound exhibits potent in vitro activity against a variety of pathogenic bacteria. Its efficacy is most pronounced against anaerobic and certain Gram-negative and Gram-positive species. The antibacterial spectrum is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Quantitative Antibacterial Activity

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | - | Mentioned as effective | [1] |

| Gram-Negative Bacteria | |||

| Escherichia coli | - | Mentioned as effective; Resistance breakpoint ≥ 64 | [1] |

| Pasteurella sp. | - | Mentioned as effective | [1] |

| Salmonella sp. | - | Mentioned as effective | [1] |

| Mycobacteria | |||

| Mycobacterium tuberculosis | H37Rv | 4 - 8 | [4][5] |

| Mycobacterium bovis | - | 4 - 8 | [4][5] |

| Spirochetes | |||

| Treponema sp. | - | Mentioned as effective | [1] |

| Mycoplasma | |||

| Mycoplasma gallisepticum | - | Additive effect with tetracycline | [4][5] |

Note: The term "Mentioned as effective" indicates that the source confirms this compound's activity against the specified bacterium but does not provide a specific MIC value. The resistance breakpoint for E. coli suggests that isolates with an MIC of 64 µg/mL or higher are considered to have increased resistance.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized procedure for determining the MIC of this compound against a panel of bacterial isolates.

3.1.1. Materials

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland densitometer

3.1.2. Methodology

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration. Subsequent dilutions are made in CAMHB.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. A growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) are included on each plate.

-

Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, 3-5 isolated colonies of the test bacterium are selected and suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear.

Experimental workflow for MIC determination.

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other quinoxaline 1,4-di-N-oxides, is attributed to its ability to induce oxidative stress within bacterial cells. This process involves the bioreductive activation of the this compound molecule.

Under anaerobic or hypoxic conditions, which are often found in bacterial environments, the N-oxide groups of this compound are reduced by bacterial reductases. This reduction process generates highly reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[6] These ROS are potent oxidizing agents that can cause widespread damage to critical cellular components.

The primary target of this ROS-induced damage is the bacterial DNA.[6] Oxidative damage to DNA includes strand breaks and base modifications, which can disrupt DNA replication and transcription. This extensive DNA damage triggers the bacterial SOS response, a global response to DNA damage that includes the upregulation of DNA repair mechanisms. However, when the damage is too severe to be repaired, the SOS response can lead to cell cycle arrest and ultimately, bacterial cell death.

Signaling pathway of this compound's antibacterial action.

Resistance Mechanisms

Bacterial resistance to this compound has been observed, particularly in Escherichia coli. One of the primary mechanisms of resistance involves the acquisition of the oqxAB gene operon. This operon encodes an efflux pump that actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration and mitigating its toxic effects.

Conclusion

This compound is a potent antibacterial agent with a broad spectrum of activity, particularly against anaerobic bacteria and certain Gram-positive and Gram-negative pathogens. Its mechanism of action, involving the generation of reactive oxygen species and subsequent oxidative DNA damage, provides a clear rationale for its bactericidal effects. While its use has been curtailed due to toxicity concerns, a thorough understanding of its antibacterial properties remains essential for the scientific community. The standardized protocols for susceptibility testing and the elucidation of its molecular pathways are critical for the ongoing evaluation of quinoxaline derivatives as potential therapeutic agents. Further research to establish a more comprehensive MIC database against a wider range of clinical isolates would be invaluable for a complete assessment of this compound's antibacterial spectrum.

References

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. This compound induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. This compound induced cellular DNA damage via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Mequindox: A Technical Guide to Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a history of use in veterinary medicine. Understanding its synthesis is crucial for the development of novel analogs, the establishment of impurity profiles, and the overall advancement of quinoxaline-based drug discovery. This technical guide provides a detailed overview of the core synthesis pathway for this compound, focusing on the chemical precursors and the reaction mechanism. While specific industrial synthesis protocols are often proprietary, this document outlines the most chemically sound and widely accepted synthetic route based on established organic chemistry principles for this class of compounds.

Introduction to this compound

This compound, with the chemical name 3-methyl-2-acetyl-quinoxaline-1,4-dioxide, belongs to the quinoxaline-di-N-oxide class of compounds. These compounds are known for their antibacterial properties, which are believed to stem from their ability to inhibit bacterial DNA synthesis through the generation of reactive oxygen species under anaerobic conditions. The quinoxaline (B1680401) ring system is a common scaffold in medicinal chemistry, and the N-oxide functionalities are key to the biological activity of this compound.

The Core Synthesis Pathway: The Beirut Reaction

The primary and most efficient method for the synthesis of quinoxaline-1,4-dioxides, including this compound, is the Beirut Reaction . This reaction, first described by Haddadin and Issidorides, involves the condensation of a benzofuroxan (B160326) (also known as a benzofurazan-N-oxide) with a β-dicarbonyl compound or other active methylene (B1212753) compounds.[1]

The general mechanism of the Beirut Reaction is a base-catalyzed cycloaddition-condensation reaction. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the benzofuroxan. A subsequent cyclization and dehydration lead to the formation of the quinoxaline-1,4-dioxide ring system.

Figure 1. General workflow of the Beirut Reaction for the synthesis of quinoxaline-1,4-dioxides.

Synthesis of this compound: Precursors and a Plausible Protocol

Based on the structure of this compound (3-methyl-2-acetyl-quinoxaline-1,4-dioxide), the logical chemical precursors for its synthesis via the Beirut Reaction are benzofuroxan and acetylacetone (also known as 2,4-pentanedione).

Chemical Precursors

| Precursor Name | Chemical Structure | Role in Synthesis |

| Benzofuroxan | C₆H₄N₂O₂ | Provides the benzene (B151609) and N-oxide portions of the quinoxaline ring. |

| Acetylacetone | CH₃COCH₂COCH₃ | Provides the acetyl and methyl groups at the 2 and 3 positions of the quinoxaline ring. |

Proposed Experimental Protocol

While a specific, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily found, a plausible laboratory-scale synthesis can be extrapolated from general procedures for the Beirut reaction.

Reaction: Benzofuroxan + Acetylacetone → 3-methyl-2-acetyl-quinoxaline-1,4-dioxide (this compound)

Reagents and Conditions (Hypothetical):

-

Reactants: Benzofuroxan (1 equivalent), Acetylacetone (1.1 equivalents)

-

Base: A mild base such as triethylamine, piperidine, or potassium carbonate is typically used to catalyze the reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like ethanol (B145695) is commonly employed.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction.

-

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

-

Work-up: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration, washed, and purified by recrystallization.

Detailed Steps (Illustrative):

-

To a stirred solution of benzofuroxan in the chosen solvent, add acetylacetone.

-

Slowly add the base catalyst to the reaction mixture.

-

Continue stirring at the designated temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a large volume of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the this compound Synthesis Pathway

Figure 2. Plausible synthesis pathway for this compound from its chemical precursors.

Quantitative Data

Due to the lack of a specific published synthesis protocol, quantitative data such as reaction yield and purity for the synthesis of this compound can only be estimated based on similar reactions reported in the literature. For analogous Beirut reactions, yields can range from moderate to high, typically between 60% and 90%, depending on the optimization of reaction conditions.

| Parameter | Typical Range (Estimated) | Notes |

| Yield | 60-90% | Highly dependent on the choice of base, solvent, temperature, and purification method. |

| Purity | >98% | Achievable through standard purification techniques such as recrystallization or column chromatography. |

Conclusion

The synthesis of this compound is rooted in the well-established Beirut Reaction, a versatile method for the preparation of quinoxaline-1,4-dioxides. The key chemical precursors are benzofuroxan and acetylacetone. While the precise industrial manufacturing conditions are not publicly disclosed, the fundamental chemistry allows for the design of a robust and efficient synthesis. This guide provides a foundational understanding for researchers and professionals working with this compound and related compounds, enabling further exploration into the synthesis of novel derivatives and the development of analytical standards. Further research into optimizing the reaction conditions could lead to even more efficient and sustainable synthetic routes.

References

A Comprehensive Technical Guide on the Physicochemical Properties and Stability of Mequindox Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and stability profile of Mequindox powder. This compound (MEQ) is a synthetic quinoxaline-1,4-dioxide compound utilized as a broad-spectrum antibacterial agent, particularly in veterinary medicine.[1][2] A thorough understanding of its properties is critical for formulation development, quality control, and ensuring its safe and effective application.

Physicochemical Properties

This compound is a crystalline powder whose physical and chemical characteristics are foundational to its behavior in formulations and biological systems.

Chemical Identification

| Property | Value | Reference |

| Chemical Name | 1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | [3] |

| Synonyms | 2-Acetyl-3-methylquinoxalinedium-1,4-diolate, 3-Methyl-2-acetyl-N-1,4-dioxyquioxaline | [4][5] |

| CAS Number | 16915-79-0, 13297-17-1 | [4][6] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3][4][6] |

| Molecular Weight | 218.21 g/mol | [3][4][6] |

Physical and Chemical Characteristics

The key physicochemical data for this compound powder are summarized in the table below. These parameters influence its dissolution, absorption, and formulation strategies.

| Property | Value | Notes |

| Melting Point | 142 - 158 °C | Range reflects data from multiple sources, which may vary based on purity and analytical method.[4][6][7][8] |

| Boiling Point | 544.22 °C | This is a predicted value.[4][8] |

| Solubility | - DMSO: 100 mg/mL (with sonication)[9]- Slightly Soluble: Dichloromethane, Methanol (with heating)[7]- Formulations: ≥ 2.5 mg/mL in various solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9] | This compound is sparingly soluble in many common solvents, often requiring co-solvents or heat to aid dissolution.[7][9] |

| Polymorphism | No specific polymorphic forms are detailed in the reviewed literature. However, polymorphism is a common characteristic of pharmaceutical powders and can significantly impact properties like solubility and stability.[10][11] Further characterization using techniques like XRD and DSC is recommended for specific batches. | |

| Particle Size | Data on particle size distribution is not readily available in the public literature. This property is critical for dissolution rates and bioavailability and should be determined experimentally for any formulation development. |

Stability of this compound Powder

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of this compound is influenced by several environmental factors.

Influence of Temperature

Elevated temperatures can accelerate the degradation of pharmaceutical compounds by increasing the rate of chemical reactions, as described by the Arrhenius equation.[12] While specific kinetic studies on this compound powder are not widely published, it is standard practice to store it in controlled temperature environments. One study confirmed that this compound mixed in animal feed was stable for up to two weeks at room temperature, as verified by HPLC analysis.[13] However, for long-term storage, cool conditions are advisable to minimize thermal degradation.[12][14][15]

Influence of Humidity

Moisture can act as a reactant in hydrolysis and can also facilitate degradative interactions between the API and excipients.[16][17] High humidity can lead to the absorption of water by the powder, potentially causing physical changes like caking and altering chemical stability.[18][19][20] Therefore, this compound powder should be stored in well-sealed containers with protection from high humidity.

Photostability

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[21] This can lead to the formation of photodegradation products, which may reduce efficacy or introduce toxicity. Standard photostability testing, as outlined in ICH guideline Q1B, involves exposing the substance to a light source under controlled conditions and analyzing for any changes.[22][23][24] Such testing is necessary to determine if this compound requires light-resistant packaging.

Caption: Factors influencing the chemical stability of this compound.

Degradation Pathways and Metabolites

The toxicity and biological activity of this compound are closely linked to its metabolism and degradation.[25] The primary degradation pathway involves the reduction of the two N-oxide groups. This process can occur both chemically and metabolically in vivo.

Key metabolites and degradation products identified in various studies include:

-

1-desoxythis compound (1-DMEQ): Resulting from the reduction of one N-oxide group.[26][27]

-

1,4-bisdesoxythis compound (BDMEQ): Resulting from the reduction of both N-oxide groups.[26][27]

-

Hydroxylated and Carboxylated Metabolites: Further metabolic transformations can occur, leading to a variety of other related compounds.[2][28]

These metabolites are crucial for risk assessment, as they may possess their own toxicological profiles.[13] Studies have shown that this compound and its metabolites can exhibit genotoxicity.[13][29][30][31]

References

- 1. Analysis of this compound and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C11H10N2O3 | CID 404291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mequidox | CAS 16915-79-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound [2-ACETYL-3-METHYLQUINOXALINEDIUM-1,4-DIOLATE] | 16915-79-0 [amp.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [m.chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Clinical consequences of polymorphic drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Induced Genotoxicity and Carcinogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 15. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]

- 17. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. Photostability | SGS [sgs.com]

- 23. database.ich.org [database.ich.org]

- 24. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of this compound and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Analysis of this compound and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. This compound induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Genotoxicity evaluation of this compound in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound Induced Genotoxicity and Carcinogenicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Susceptibility of Brachyspira hyodysenteriae to Quinoxaline 1,4-di-N-oxides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mequindox and Brachyspira hyodysenteriae

Brachyspira hyodysenteriae is a Gram-negative, anaerobic spirochete responsible for swine dysentery, a disease of significant economic impact in the global pig industry. Characterized by mucohemorrhagic diarrhea, the infection leads to production losses, increased mortality, and substantial costs associated with treatment and control measures.

This compound is a member of the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of synthetic antibacterial agents. These compounds, including the related drugs Carbadox and Olaquindox, have been utilized as feed additives in livestock for disease prevention and growth promotion.[1] Their efficacy, particularly against anaerobic bacteria, has made them a subject of interest in veterinary medicine.

Mechanism of Action of Quinoxaline 1,4-di-N-oxides against B. hyodysenteriae

The antibacterial activity of QdNOs is dependent on their bioreduction within the bacterial cell, a process that is particularly efficient under anaerobic conditions. The mechanism of action against B. hyodysenteriae involves a cascade of events initiated by the reduction of the N-oxide groups on the quinoxaline ring.[1]

This metabolic activation leads to the generation of reactive oxygen species (ROS) and hydroxyl radicals. The resulting oxidative stress inflicts damage on multiple cellular components, leading to bacterial cell death. Key effects include:

-

DNA Damage: The generated ROS cause oxidative damage to bacterial DNA, resulting in strand breaks and degradation. This interferes with DNA replication and other vital cellular processes.[1]

-

Cell Wall and Membrane Disruption: QdNOs compromise the integrity of the bacterial cell wall and membrane. This leads to the leakage of intracellular contents and ultimately results in cell lysis.[1]

The multi-targeted nature of this mechanism, centered on inducing oxidative stress, is distinct from many other antibiotic classes and may be effective against bacteria that have developed resistance to other drugs.

Quantitative Susceptibility Data

While specific Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound against B. hyodysenteriae are not available in the reviewed literature, data for the related quinoxaline compounds Cyadox and Olaquindox provide valuable insight into the potential efficacy of this drug class.

| Compound | Strain | MIC (µg/mL) | Reference |

| Cyadox | B. hyodysenteriae B204 | 0.031 | [1] |

| Olaquindox | B. hyodysenteriae B204 | 0.0625 | [1] |

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of B. hyodysenteriae are crucial for accurate assessment of antimicrobial efficacy. The following protocols are based on established methodologies for this fastidious organism.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against Brachyspira species.

4.1.1. Materials

-

Brachyspira hyodysenteriae isolate(s)

-

Brain Heart Infusion (BHI) broth

-

Fetal Bovine Serum (FBS)

-

Antimicrobial agent (e.g., this compound) stock solution

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)

-

Spectrophotometer or McFarland standards

-

Rotary shaker

4.1.2. Procedure

-

Media Preparation: Prepare BHI broth supplemented with 10% (v/v) FBS (BHIS).

-

Inoculum Preparation:

-

Culture B. hyodysenteriae on appropriate agar (B569324) plates under anaerobic conditions.

-

Harvest colonies from a fresh culture and suspend in BHIS broth.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the suspension in BHIS to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Antimicrobial Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in BHIS broth directly in the 96-well microtiter plates.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubation:

-

Cover the plates and place them in an anaerobic environment.

-

Incubate at 37°C for 48-72 hours with gentle agitation (e.g., 80 rpm on a rotary shaker).

-

-

Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Agar Dilution Method for MIC Determination

The agar dilution method is an alternative standard procedure for susceptibility testing of anaerobic bacteria.

4.2.1. Materials

-

Brachyspira hyodysenteriae isolate(s)

-

Trypticase Soy Agar (TSA) or other suitable agar base

-

Defibrinated blood (e.g., sheep or bovine)

-

Antimicrobial agent (e.g., this compound) stock solution

-

Petri dishes

-

Anaerobic incubation system

4.2.2. Procedure

-

Media Preparation:

-

Prepare molten agar base and cool to 48-50°C.

-

Add defibrinated blood to a final concentration of 5-7%.

-

-

Antimicrobial Plate Preparation:

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.

-

Mix well and pour into petri dishes.

-

Prepare a control plate with no antimicrobial.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in a suitable broth (e.g., BHIS) adjusted to a 0.5 McFarland standard.

-

-

Inoculation:

-

Spot-inoculate a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing antimicrobial concentrations.

-

-

Incubation:

-

Allow the inoculum spots to dry.

-

Incubate the plates in an inverted position in an anaerobic environment at 37°C for 3-5 days.

-

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.

Conclusion and Future Directions

The available evidence on related quinoxaline 1,4-di-N-oxide compounds suggests that this compound likely possesses significant in vitro activity against Brachyspira hyodysenteriae. The proposed mechanism of action, involving the generation of reactive oxygen species and subsequent damage to multiple cellular targets, provides a strong rationale for its efficacy against this anaerobic pathogen.

However, a notable gap exists in the scientific literature regarding specific in vitro susceptibility data (MIC and MPC values) for this compound against B. hyodysenteriae. Future research should focus on generating this crucial data to:

-

Establish the precise potency of this compound against a diverse panel of B. hyodysenteriae field isolates.

-

Determine epidemiological cutoff values to distinguish wild-type from resistant populations.

-

Investigate the potential for resistance development and the underlying genetic mechanisms.

Such studies are essential for the informed and responsible use of this compound in the control and treatment of swine dysentery and will provide valuable data for drug development professionals and veterinary practitioners.

References

Navigating the Path of Mequindox in Swine: A Technical Guide to its Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mequindox, a quinoxaline-N,N-dioxide antimicrobial agent, in pigs. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for ensuring food safety, establishing appropriate withdrawal periods, and optimizing its therapeutic use in veterinary medicine. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex processes to facilitate a deeper understanding of this compound's behavior in swine.

Pharmacokinetic Profile of this compound and its Marker Residue

This compound undergoes extensive and rapid metabolism in pigs, to the extent that the parent drug is often undetectable in tissues shortly after administration.[1] Consequently, the focus of pharmacokinetic and residue depletion studies has shifted to its major and more persistent metabolites. The primary marker residue for this compound in swine is 1,4-bisdesoxythis compound (M1) .[1]

The following tables summarize the key pharmacokinetic parameters and tissue residue depletion of M1 following oral and intramuscular administration of this compound in pigs.

Table 1: Tissue Residue Depletion of 1,4-bisdesoxythis compound (M1) in Pigs Following Repeated Oral Gavage of this compound

Dosage Regimen: 10 mg/kg body weight, twice daily for 3 consecutive days.

| Time Post-Administration | Liver (µg/kg) | Kidney (µg/kg) | Muscle (µg/kg) | Fat (µg/kg) | Plasma (µg/L) |

| 7 days | 104.3 ± 25.4 | 69.8 ± 15.7 | 25.1 ± 6.3 | 18.9 ± 5.1 | 15.6 ± 4.2 |

| 9 days | 68.7 ± 18.9 | 45.2 ± 11.3 | 15.8 ± 4.7 | 11.2 ± 3.5 | 9.8 ± 3.1 |

| 11 days | 42.1 ± 12.5 | 28.9 ± 8.7 | 9.7 ± 3.1 | 6.8 ± 2.2 | 5.7 ± 1.9 |

| 14 days | 20.5 ± 7.8 | 14.6 ± 5.2 | 5.1 ± 1.8 | 3.5 ± 1.3 | 2.9 ± 1.1 |

Data compiled from Zeng et al., 2017.[2]

Table 2: Tissue Residue Depletion of 1,4-bisdesoxythis compound (M1) in Pigs Following Repeated Intramuscular Injection of this compound

Dosage Regimen: 5 mg/kg body weight, twice daily for 3 consecutive days.

| Time Post-Administration | Liver (µg/kg) | Kidney (µg/kg) | Muscle (µg/kg) | Fat (µg/kg) | Plasma (µg/L) |

| 7 days | 125.6 ± 30.1 | 85.4 ± 20.3 | 30.2 ± 7.8 | 22.4 ± 6.2 | 18.9 ± 5.3 |

| 9 days | 82.3 ± 22.7 | 56.1 ± 15.8 | 19.7 ± 5.9 | 14.3 ± 4.5 | 12.1 ± 3.8 |

| 11 days | 51.8 ± 15.9 | 35.7 ± 10.2 | 12.5 ± 4.1 | 8.9 ± 2.9 | 7.5 ± 2.4 |

| 14 days | 28.9 ± 9.8 | 19.8 ± 6.7 | 6.9 ± 2.5 | 4.8 ± 1.7 | 4.1 ± 1.5 |

Data compiled from Zeng et al., 2017.[2]

These data highlight that the liver and kidney are the primary target tissues for M1 residue accumulation and persistence.[1] A physiologically based pharmacokinetic (PBPK) model predicted that the time for M1 concentrations in the liver to fall below the limit of detection (5 µg/kg) for the 99th percentile of the pig population is 32 days for oral administration and 34 days for intramuscular administration.[2]

Experimental Protocols

A thorough understanding of the methodologies employed in generating pharmacokinetic and tissue distribution data is essential for data interpretation and replication. The following sections detail the key experimental protocols.

Animal Dosing and Sample Collection

The experimental workflow for a typical this compound pharmacokinetic and tissue distribution study in pigs is outlined below.

References

The Bactericidal Efficacy of Mequindox: An In-depth Analysis of the Role of Reactive Oxygen Species

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a quinoxaline (B1680401) 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent that has seen widespread use in veterinary medicine. Its efficacy as a bactericidal agent is intrinsically linked to its ability to induce a state of severe oxidative stress within bacterial cells. This technical guide provides a comprehensive overview of the pivotal role of reactive oxygen species (ROS) in the bactericidal mechanism of this compound. We will delve into the molecular pathways initiated by this compound, the subsequent generation of ROS, and the resultant damage to critical cellular macromolecules, ultimately leading to bacterial cell death. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the complex biological processes involved, offering a valuable resource for researchers in antimicrobial drug development and discovery.

Introduction

The escalating crisis of antimicrobial resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antibacterial compounds. This compound, belonging to the quinoxaline di-N-oxide (QdNO) class of drugs, represents a potent, albeit controversial, antibacterial agent. While its efficacy is well-documented, concerns regarding its genotoxicity have led to restrictions on its use. A thorough understanding of its mode of action is crucial for the development of safer and more effective analogs.

It is now well-established that a primary mechanism underpinning the bactericidal activity of this compound is the generation of reactive oxygen species (ROS). These highly reactive chemical species, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are byproducts of normal aerobic metabolism. However, when produced in excessive amounts, they can overwhelm the bacterial cell's antioxidant defense systems, leading to widespread damage to DNA, proteins, and lipids, a condition known as oxidative stress. This compound has been shown to be a potent inducer of this lethal cascade. This guide will explore the intricate details of this process.

Mechanism of Action: A Cascade of Oxidative Damage

The bactericidal activity of this compound is not a single event but rather a cascade that begins with the metabolic activation of the drug and culminates in catastrophic cellular damage mediated by ROS.

Induction of Reactive Oxygen Species

This compound itself is a pro-drug that is metabolically reduced within the bacterial cell. This process is believed to involve bacterial nitroreductases. The reduction of the N-oxide groups on the quinoxaline ring is a key step that leads to the formation of unstable intermediates. These intermediates can then react with molecular oxygen in a redox cycling process, generating a surge of superoxide anions (O₂⁻). The superoxide anion is then rapidly converted to hydrogen peroxide (H₂O₂) and, through the Fenton reaction in the presence of free iron, the highly damaging hydroxyl radical (•OH).

Biochemical assays have confirmed the induction of ROS in bacteria treated with QdNOs, and the bactericidal effects can be attenuated by the presence of free radical scavengers, underscoring the central role of oxidative stress in their mechanism of action[1].

Macromolecular Damage

The overproduction of ROS wreaks havoc on the essential components of the bacterial cell:

-

DNA Damage: The hydroxyl radical is a potent DNA-damaging agent, causing single- and double-strand breaks, base modifications (such as the formation of 8-oxo-7,8-dihydroguanine), and DNA-protein crosslinks. This extensive DNA damage triggers the bacterial SOS response, a global DNA damage repair system[2][3][4]. However, when the damage is too severe, the repair mechanisms are overwhelmed, leading to mutations and ultimately, cell death. Studies have shown that this compound treatment leads to significant DNA damage in a dose-dependent manner.

-

Protein Damage: ROS can oxidize amino acid side chains, leading to the formation of protein carbonyls, cross-linking, and fragmentation. This oxidative damage can inactivate essential enzymes and disrupt cellular processes.

-

Lipid Peroxidation: The polyunsaturated fatty acids in bacterial cell membranes are particularly susceptible to attack by ROS. This process, known as lipid peroxidation, disrupts membrane integrity, leading to increased permeability, loss of essential ions and metabolites, and eventual cell lysis.

Quantitative Analysis of this compound's Bactericidal Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize available data on the MIC of this compound against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

| E. coli Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Various animal isolates (n=1123) | Susceptible (oqxAB negative) | ≤ 32 | [2] |

| Various animal isolates (n=341) | Resistant (oqxAB positive) | ≥ 64 | [2] |

Note: The presence of the oqxAB efflux pump is a major determinant of this compound resistance in E. coli.

Key Signaling Pathways and Cellular Responses

The introduction of this compound and the subsequent surge in ROS trigger a complex network of cellular stress responses in bacteria.

The SOS Response

As a direct consequence of this compound-induced DNA damage, the bacterial SOS response is activated[1]. This is a complex regulon controlled by the LexA repressor and the RecA protein. In the presence of single-stranded DNA, which is generated as a result of DNA damage, RecA becomes activated and mediates the autocleavage of LexA. This leads to the derepression of a multitude of genes involved in DNA repair and damage tolerance.

Oxidative Stress Regulons: OxyR and SoxRS

Bacteria possess sophisticated regulatory systems to sense and respond to oxidative stress. The two primary regulons in E. coli and other gram-negative bacteria are OxyR and SoxRS.

-

OxyR: This transcription factor is directly activated by hydrogen peroxide. Upon oxidation, OxyR undergoes a conformational change that allows it to activate the expression of genes encoding for enzymes that detoxify H₂O₂, such as catalase (KatG) and alkyl hydroperoxide reductase (AhpCF).

-

SoxRS: This two-component system responds to superoxide-generating compounds. The sensor protein, SoxR, contains a [2Fe-2S] cluster that is oxidized in the presence of superoxide anions. This activates SoxR to induce the expression of the SoxS protein, which in turn activates a battery of genes involved in mitigating superoxide stress, including superoxide dismutase (SodA).

The activation of these pathways represents the bacterium's attempt to counteract the toxic effects of this compound-induced ROS. However, the high levels of ROS generated by this compound can overwhelm these protective mechanisms.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the role of ROS in this compound's bactericidal activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantification of Intracellular ROS

Fluorescent probes are commonly used to detect and quantify intracellular ROS levels. 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a widely used probe.

Protocol:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Treat the bacterial cells with different concentrations of this compound for a specified time. Include an untreated control.

-

Wash the cells and resuspend them in a suitable buffer (e.g., phosphate-buffered saline).

-

Load the cells with DCFH-DA (typically 10-20 µM) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~525 nm).

-

Normalize the fluorescence intensity to the cell density (e.g., optical density at 600 nm).

Assessment of DNA Damage (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Protocol:

-

Treat bacterial cells with this compound.

-

Embed the bacterial cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Conclusion

The bactericidal activity of this compound is unequivocally linked to its ability to induce a massive and overwhelming state of oxidative stress in bacterial cells. Through a process of metabolic activation, this compound triggers a cascade of reactive oxygen species generation, leading to extensive and irreparable damage to DNA, proteins, and lipids. While bacteria possess sophisticated defense mechanisms against oxidative stress, such as the SOS response and the OxyR and SoxRS regulons, the potent ROS-generating capacity of this compound surpasses these protective measures.

A thorough understanding of the intricate interplay between this compound, ROS generation, and bacterial cellular responses is paramount for the future development of quinoxaline-based antimicrobials. By elucidating these mechanisms, researchers can work towards designing novel compounds with enhanced bactericidal efficacy and improved safety profiles, thereby contributing to the ongoing battle against antimicrobial resistance. This guide provides a foundational resource for professionals in the field to further explore and exploit the potent antibacterial properties of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induced cellular DNA damage via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Extracellular DNA in Bacterial Response to SOS-Inducing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

The Historical Development of Mequindox: A Veterinary Therapeutic In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequindox, a synthetic quinoxaline-1,4-dioxide derivative, has a notable history as a broad-spectrum antibacterial agent in veterinary medicine. Developed by the Lanzhou Institute of Animal Husbandry and Veterinary Drugs at the Chinese Academy of Agricultural Sciences, it has been utilized for the prevention and treatment of bacterial infections in livestock and aquaculture, particularly in China.[1][2] Its efficacy against a range of Gram-positive and Gram-negative bacteria has made it a significant tool in animal health management.[1][2] However, concerns regarding its toxicological profile, including genotoxicity and carcinogenicity, have led to increased scrutiny and regulatory control.[1][3] This technical guide provides a comprehensive overview of the historical development, chemical properties, mechanism of action, pharmacokinetics, and toxicological data of this compound, intended to inform researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective

This compound ([3-methyl-2-acetyl] quinoxaline-1,4-dioxide) belongs to the quinoxaline-di-N-oxides (QdNOs) class of synthetic antibacterial agents.[1][2] This class of compounds, which also includes carbadox (B606473) and olaquindox, has been recognized for its potent antimicrobial and growth-promoting properties in animal husbandry.[1][4] this compound was developed in China and has been widely used there to manage clinical infections caused by bacteria such as Treponema, Pasteurella, E. coli, Staphylococcus aureus, and Salmonella sp. in food-producing animals.[1][2] Its application extends to both livestock, including swine and poultry, and aquaculture.[5] While effective, the use of this compound and other QdNOs has been tempered by findings of potential adverse health effects, prompting regulatory actions in various regions.[4]

Chemical Properties and Synthesis

This compound is a crystalline substance with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16915-79-0 | [7] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [6] |

| Molecular Weight | 218.21 g/mol | [6] |

| IUPAC Name | 1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)ethan-1-one | [6] |

| Melting Point | 154 °C | [8] |

| Appearance | Yellow crystalline powder |

Synthesis

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other quinoxaline-di-N-oxides, is multifaceted and primarily involves the generation of reactive oxygen species (ROS) and subsequent DNA damage within the bacterial cell.

Induction of Oxidative Stress and SOS Response

Under anaerobic or hypoxic conditions present in the gut of animals, the N-oxide groups of this compound can be reduced by bacterial reductases. This process generates unstable radical intermediates and reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids.

This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA and ensuring cell survival. Key proteins in this pathway include RecA and LexA.

Inhibition of DNA Synthesis

The DNA damage caused by this compound-induced oxidative stress directly interferes with DNA replication and transcription, leading to the inhibition of bacterial growth and, ultimately, cell death.[2]

Antibacterial Spectrum

This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria that are pathogenic in veterinary species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Veterinary Pathogens

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | Animal Isolates | 1 - >128 | 8 | 64 | |

| Salmonella enterica | 2 - 64 | ||||

| Staphylococcus aureus | 4 - 32 | ||||

| Clostridium perfringens | CVCC1125 | 1 | [9] | ||

| Brachyspira hyodysenteriae | B204 | 0.031 | [9] |

Note: Specific MIC₅₀ and MIC₉₀ values for this compound against a wide range of veterinary pathogens are not consistently reported in publicly available literature. The provided ranges are indicative based on available data for this compound and related quinoxalines.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied in several animal species, revealing rapid absorption and extensive metabolism.

Table 3: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species (Oral Administration)

| Parameter | Swine (10 mg/kg) | Chickens (20 mg/kg) | Rats (10 mg/kg) | Reference |

| This compound | ||||

| Tₘₐₓ (h) | - | 0.32 ± 0.12 | - | [10] |

| Cₘₐₓ (µg/mL) | - | 0.36 ± 0.13 | - | [10] |

| AUC (µg·h/mL) | - | 0.25 ± 0.10 | 2.81 ± 0.04 | [10][11] |

| t₁/₂ (h) | - | 0.49 ± 0.23 | 3.21 ± 0.40 | [10][11] |

| Bioavailability (%) | - | 16.6 | 37.16 | [10][11] |

| Metabolite M1 (1,4-bisdesoxythis compound) | ||||

| Tₘₐₓ (h) | - | 6.67 ± 1.03 | - | [10] |

| Cₘₐₓ (µg/mL) | - | 5.99 ± 1.16 | - | [10] |

| AUC (µg·h/mL) | 4.36 ± 3.54 | 86.39 ± 16.01 | 4.36 ± 3.54 | [10][11] |

| t₁/₂ (h) | - | 5.22 ± 0.35 | 3.66 ± 1.06 | [10][11] |

This compound undergoes extensive metabolism in animals, with the parent drug often being undetectable in tissues.[12] The primary metabolic pathways include N-oxide reduction, carbonyl reduction, and hydroxylation. A number of metabolites have been identified, with 1,4-bisdesoxythis compound (M1) being a major and marker residue in several species.[12]

Table 4: Major Metabolites of this compound Identified in Swine, Chickens, and Rats

| Metabolite ID | Chemical Name | Found in |

| M1 | 3-Methyl-2-acetyl quinoxaline | Swine, Chickens, Rats |

| M4 | 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide | Swine, Chickens, Rats |

| M5 | 3-methyl-2-(1-hydroxyethyl) quinoxaline | Rats |

| M6 | 3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide | Swine, Chickens, Rats |

| M7 | 3-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxide | Swine |

| M8 | 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide | Chickens |

Bacterial Resistance

The emergence of bacterial resistance to this compound is a significant concern. The primary mechanism of acquired resistance involves the active efflux of the drug from the bacterial cell, mediated by efflux pumps.

OqxAB Efflux Pump

The OqxAB efflux pump, a member of the resistance-nodulation-division (RND) family, has been identified as a key determinant of resistance to this compound and other quinoxalines. The genes encoding this pump, oqxA and oqxB, are often located on mobile genetic elements such as plasmids, facilitating their horizontal transfer between bacteria.

Overexpression of the OqxAB pump reduces the intracellular concentration of this compound, preventing it from reaching its target and thereby conferring resistance.

Toxicology

The toxicological profile of this compound is a significant factor in its regulatory assessment. Studies have indicated potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Table 5: Summary of Toxicological Data for this compound

| Toxicity Endpoint | Species | Key Findings | Reference |

| Acute Oral LD₅₀ | Rat | 550 mg/kg body weight | [13] |

| Subchronic Toxicity (90 days) | Rat | Reduction in body weight; hepatic and adrenal histological changes at 275 mg/kg in diet. | [13] |

| Genotoxicity | In vitro & In vivo | Positive in Ames test, chromosome aberration test, and micronucleus test. | [3] |

| Carcinogenicity (1.5 years) | Mouse | Increased incidence of mammary fibroadenoma, breast cancer, and other tumors. | [1] |

| Reproductive Toxicity (2 generations) | Rat | Maternal, embryo, and reproductive toxicities at 110 and 275 mg/kg in diet. NOAEL for reproduction toxicity was 25 mg/kg in diet. | [3] |

Mechanism of Toxicity

The toxicity of this compound is believed to be linked to its mechanism of action. The generation of ROS and oxidative stress not only affects bacteria but can also damage host cells. Chronic exposure can lead to DNA damage, apoptosis, and has been associated with the activation of signaling pathways such as MAPK and Nrf2/Keap1, which are involved in cellular stress responses.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound are based on internationally recognized guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC of this compound is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. Analysis of this compound and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Profiles of Commensal Escherichia coli Isolates from Chickens in Hungarian Poultry Farms Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]

- 5. Detection of OqxAB Efflux Pumps, a Multidrug-Resistant Agent in Bacterial Infection in Patients Referring to Teaching Hospitals in Ahvaz, Southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nscpolteksby.ac.id [nscpolteksby.ac.id]

- 7. d-nb.info [d-nb.info]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Veterinary Medicinal Products Regulation | European Medicines Agency (EMA) [ema.europa.eu]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of this compound and its metabolites in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Quinoxaline-di-N-oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-di-N-oxide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique chemical architecture, characterized by a fused benzene (B151609) and pyrazine (B50134) ring with two N-oxide moieties, imparts a rich pharmacophore that has been extensively explored for therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, detailing their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, including antibacterial, anticancer, antitubercular, and antiprotozoal applications.

Core Structure and Biological Significance

The quinoxaline (B1680401) ring system is a bioisostere of other important aromatic structures like quinoline (B57606) and naphthalene. The addition of the two N-oxide groups is crucial for the biological activity of many derivatives, often enhancing their potency.[1] The loss of these N-oxide groups generally leads to a decrease or complete loss of antibacterial activity.[2] These N-oxide moieties can be bioreductively activated under hypoxic conditions, a characteristic feature of solid tumors and certain bacterial infections, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1]

Synthesis of Quinoxaline-di-N-oxide Derivatives

The primary and most common method for synthesizing quinoxaline-1,4-dioxides is the Beirut reaction. This reaction involves the condensation of a benzofuroxan (B160326) (a cyclic N-oxide) with a β-dicarbonyl compound or its enamine equivalent in the presence of a base. The reaction mechanism involves the nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration to yield the quinoxaline-1,4-dioxide core.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of quinoxaline-1,4-dioxide derivatives via the Beirut reaction.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline-di-N-oxide derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The following sections summarize the key SAR findings for different therapeutic areas.

Antibacterial Activity

The antibacterial properties of these derivatives have been extensively studied. Key SAR observations include:

-

Positions 2 and 3: The presence of a methyl group at the 3-position is favorable for antibacterial activity.[2] Substituents at the 2-position also significantly influence activity, with the following order of enhancement being observed for quinoxaline-2-carboxylate derivatives: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl > tert-butyl.[2]

-

Positions 6 and 7: Electron-withdrawing groups, such as a chlorine atom, at the 6- or 7-position generally enhance antibacterial activity, while electron-donating groups like methyl reduce it.[2] For instance, 6,7-dichloro and 6,7-difluoro derivatives are potent cytotoxins.[3][4] However, for some series, substituents at these positions do not significantly affect antibacterial activity but do influence cytotoxicity.[2]

-

N-Oxide Groups: As previously mentioned, the two N-oxide groups are generally essential for antibacterial activity.[1][2]

Table 1: Antibacterial Activity of Selected Quinoxaline-di-N-oxide Derivatives

| Compound ID | R2 Substituent | R3 Substituent | R6/R7 Substituents | Target Organism | MIC (µg/mL) | Reference |

| 1 | -S-Ph | -CH3 | H | M. avium paratuberculosis | 0.39 - 0.78 | [4] |

| 2 | -S-(3,4-di-OCH3-Ph) | -CH3 | 6,7-di-F | M. avium paratuberculosis | 1 | [4] |

| CYA | -CONHCH2CH2OH | -CH3 | H | C. perfringens | 1 | [1] |

| OLA | -CONHCH2CH2OH | -CH3 | H | B. hyodysenteriae | 0.0625 | [1] |

Anticancer Activity

Quinoxaline-di-N-oxides exhibit significant anticancer activity, particularly under hypoxic conditions found in solid tumors.

-

Hypoxia-Selective Cytotoxicity: The N-oxide groups can be reduced in hypoxic environments, leading to the formation of cytotoxic radicals. Electron-withdrawing substituents at the 6- and/or 7-positions increase the reduction potential, making the compound more readily reduced and thus more potent as a hypoxic cytotoxin.[3][4]

-

Position 3: Replacement of a 3-amino group with a substituted aryl ring has been shown to increase hypoxic anti-tumor activity.[5] A 3-chloro substituent on this phenyl ring is favorable for hypoxic cytotoxicity.[5]

-

Position 7: Methyl or methoxy (B1213986) substituents at the 7-position can improve hypoxic selectivity.[5]

The mechanism of anticancer action for some derivatives involves the inhibition of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in tumor survival and angiogenesis.[3][4]

Caption: Simplified signaling pathway showing the inhibition of HIF-1α by quinoxaline-di-N-oxide derivatives.

Table 2: Anticancer Activity of Selected Quinoxaline-di-N-oxide Derivatives

| Compound ID | 3-Substituent | 7-Substituent | Cancer Cell Line | IC50 (µM) (Hypoxia) | Reference |

| 9h | 3-chlorophenyl | -CH3 | SMMC-7721 | 0.76 | [5] |

| 9h | 3-chlorophenyl | -CH3 | K562 | 0.92 | [5] |

| TX-402 | -NH2 | H | SMMC-7721 | 2.01 | [5] |

| TPZ | (Reference) | SMMC-7721 | 3.03 | [5] |

Antitubercular Activity

Quinoxaline-di-N-oxides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

-

N-Oxide Groups: The 1,4-di-N-oxide moiety is important for enhancing antimycobacterial activity.[3]

-

Positions 2 and 3: The presence of a trifluoromethyl group at the 3-position appears to be important for activity.[6] Various aliphatic and aromatic ketones, as well as esters at the 2-position, have yielded highly active compounds.[6]

-

Position 7: The presence of a chloro, methyl, or methoxy group at the 7-position can reduce the MIC values.[2]

Table 3: Antitubercular Activity of Selected Quinoxaline-di-N-oxide Derivatives

| Compound ID | 2-Substituent | 3-Substituent | 7-Substituent (Ester) | Target Strain | MIC (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | T-148 | Aromatic Ketone | -CF3 | n-butyl | M. tuberculosis H37Rv | 0.53 |[6] | | T-149 | Aromatic Ketone | -CF3 | n-butyl | M. tuberculosis H37Rv | 0.57 |[6] | | T-163 | Aromatic Ketone | -CF3 | isobutyl | M. tuberculosis H37Rv | 0.53 |[6] | | T-164 | Aromatic Ketone | -CF3 | isobutyl | M. tuberculosis H37Rv | 0.55 |[6] | | Isoniazid | (Reference) | | | M. tuberculosis H37Rv | 2.92 |[6] |

Antiprotozoal Activity

These compounds have also demonstrated promising activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).

-

Antitrypanosomal Activity: Some derivatives act as inhibitors of trypanothione (B104310) reductase (TR), an essential enzyme in the parasite's antioxidant defense system.[7] A carbonyl and a trifluoromethyl group at the 2- and 3-positions, respectively, along with an isopropyl carboxylate at the 7-position, have been identified as key features for a lead compound.[7]

-